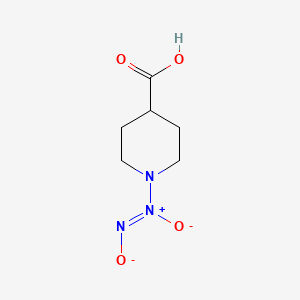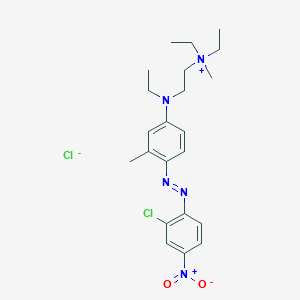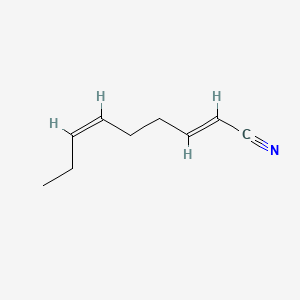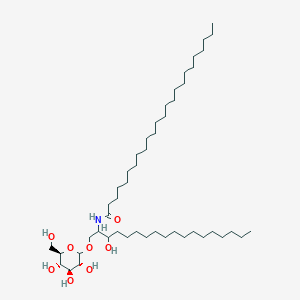
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the class of imidazolium salts. It is characterized by its unique structure, which includes a positively charged imidazolium ring. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with methyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated imidazolium salts.
Scientific Research Applications
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an ionic liquid in various chemical processes.
Biology: The compound can be used in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Industry: The compound is used in the production of advanced materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The positively charged imidazolium ring can form electrostatic interactions with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the compound can participate in hydrogen bonding and van der Waals interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium iodide
- 1,3-Dimethylimidazolium chloride
- 1,3-Dimethylimidazolium tetrafluoroborate
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific bromide counterion, which imparts distinct chemical properties compared to other imidazolium salts. The bromide ion can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where other imidazolium salts may not be as effective.
Properties
CAS No. |
71027-57-1 |
|---|---|
Molecular Formula |
C5H11BrN2 |
Molecular Weight |
179.06 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H10N2.BrH/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H |
InChI Key |
ZQJBAVOICPHYHW-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)


![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)







